D-Arabinitol
Overview
Description
D-Arabinitol is a five-carbon sugar alcohol (pentitol) with the molecular formula C5H12O5. It is a metabolite produced by several pathogenic Candida species, including Candida albicans, Candida tropicalis, and Candida parapsilosis. This compound is commonly found in human serum and urine, and its levels can increase significantly during invasive candidiasis, making it a useful biomarker for diagnosing this fungal infection .
Mechanism of Action
Target of Action
D-Arabinitol is a sugar alcohol that is produced specifically by Candida species . It has been found to be a potent inhibitor of hepatic glycogen phosphorylase . This enzyme plays a crucial role in glycogenolysis, the process of breaking down glycogen into glucose, which is then used for energy production in the body.
Mode of Action
The mechanism of action for this compound involves the activation of glycogen phosphorylase kinase and subsequent inhibition of the alpha form of glycogen phosphorylase . This leads to decreased glycogen synthesis . By inhibiting this enzyme, this compound can effectively reduce the breakdown of glycogen, thereby affecting glucose levels in the body.
Biochemical Pathways
This compound affects the glycogenolysis pathway by inhibiting hepatic glycogen phosphorylase . This enzyme is responsible for the breakdown of glycogen into glucose-1-phosphate, which is then converted into glucose-6-phosphate and enters the glycolysis pathway for energy production. By inhibiting this enzyme, this compound can effectively reduce the amount of glucose produced from glycogen, thereby affecting the overall energy metabolism in the body.
Pharmacokinetics
The pharmacokinetics of this compound exhibits nonlinear characteristics following oral administration . The major distribution tissues of this compound are the gastrointestinal tract, liver, and kidney . It is mainly excreted into urine and feces, but less into bile . The prolonged half-life and greater area under the concentration-time curve of this compound have been observed, indicating that other components in the administered substance could enhance the absorption of this compound through the intestinal barrier .
Result of Action
The primary result of this compound’s action is the reduction in the breakdown of glycogen, leading to a decrease in glucose levels in the body. This can have significant implications for energy metabolism and glucose homeostasis. Additionally, a high level of this compound is indicative of Candida overgrowth, which is associated with nutrient malabsorption and immune system suppression .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other components in the administered substance can enhance the absorption of this compound through the intestinal barrier . Furthermore, the production of this compound is specific to certain Candida species, and its levels can serve as an indirect assessment for subclinical candidiasis . Therefore, the gut microbiota composition and overall health status of the individual can significantly influence the action, efficacy, and stability of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Arabinitol can be synthesized through the reduction of D-arabinose using reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction typically involves dissolving D-arabinose in a suitable solvent, such as water or methanol, and then adding the reducing agent under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. Specific strains of yeast or bacteria are cultured in a medium containing D-arabinose, which they metabolize to produce this compound. The fermentation process is optimized for yield and purity, and the product is subsequently purified through crystallization or other separation techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form D-arabinose or other oxidized derivatives. Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: this compound itself is a reduced form of D-arabinose, and further reduction is not typically performed.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and other strong oxidizing agents.
Substitution: Halogenating agents like thionyl chloride or acylating agents like acetic anhydride.
Major Products Formed:
Oxidation: D-Arabinose, D-arabinonic acid.
Substitution: Halogenated or esterified derivatives of this compound.
Scientific Research Applications
D-Arabinitol has several important applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a standard in analytical chemistry for calibration purposes.
Biology: Serves as a biomarker for invasive candidiasis, aiding in the diagnosis and monitoring of fungal infections.
Medicine: Investigated for its potential role in therapeutic applications, including antifungal treatments and metabolic studies.
Comparison with Similar Compounds
L-Arabinitol: The L-enantiomer of arabinitol, which has similar chemical properties but different biological activity.
Xylitol: Another five-carbon sugar alcohol with similar structural features but different metabolic pathways and applications.
Ribitol: A structurally related pentitol with distinct biological roles and uses.
Uniqueness of D-Arabinitol: this compound is unique due to its specific role as a biomarker for invasive candidiasis. Unlike other similar compounds, this compound’s presence and elevated levels in human body fluids are directly associated with fungal infections, making it a valuable diagnostic tool .
Properties
IUPAC Name |
(2R,4R)-pentane-1,2,3,4,5-pentol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBKCHPVOIAQTA-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C([C@@H](CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045979 | |
Record name | D-Arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | D-Arabitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
729 mg/mL | |
Record name | D-Arabitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
488-82-4, 2152-56-9 | |
Record name | Arabinitol, D- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488824 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arabitol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002152569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Arabinitol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | D-Arabinitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4045979 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Arabinitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.765 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-arabinitol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARABINITOL, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BOA443XF1X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ARABINITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YFV05Y57M9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | D-Arabitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
101 - 104 °C | |
Record name | D-Arabitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000568 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.